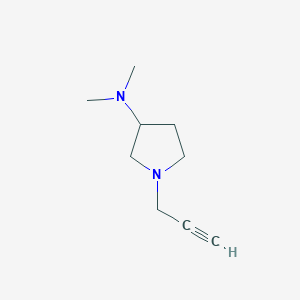![molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0](/img/structure/B2457842.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide” is a compound with the molecular formula C21H25N3O2 . It is available from several suppliers for scientific research needs .
Molecular Structure Analysis
The molecular weight of “this compound” is 351.45 . The SMILES representation of the molecule is CCCC(=O)Nc1ccc(cc1)N1CCN(CC1)C(=O)c1ccccc1 .Physical And Chemical Properties Analysis
The solubility of “this compound” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.Mécanisme D'action
Target of Action
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a type of phenylpiperazine . Phenylpiperazines are known to interact with various targets in the body, including neurotransmitter receptors and transporters.
Mode of Action
Phenylpiperazines often act as ligands for neurotransmitter receptors, modulating their activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Phenylpiperazines can influence various pathways depending on their specific targets. For instance, if they target neurotransmitter receptors, they could affect signal transduction pathways in neurons .
Result of Action
Phenylpiperazines often have neurological effects due to their interaction with neurotransmitter receptors .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide for lab experiments is its selectivity for PDE4D. This allows researchers to target a specific enzyme pathway without affecting other pathways in the brain. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide. These include:
- Further preclinical studies to better understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
- Clinical trials to test the safety and efficacy of this compound in humans with Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders.
- Development of more soluble forms of this compound to improve its administration in experimental settings.
- Investigation of the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide involves a multi-step process that begins with the reaction between 4-benzylpiperazine and 4-nitrobenzaldehyde to produce 4-(4-benzylpiperazin-1-yl)benzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 4-bromobutanoyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide has been extensively studied in preclinical models of various neurological disorders. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In Fragile X syndrome models, this compound has been shown to improve synaptic plasticity and reduce behavioral symptoms. In autism spectrum disorder models, this compound has been shown to improve social behavior and reduce repetitive behaviors.
Propriétés
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLNVPUXXPKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
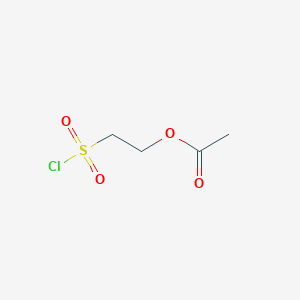
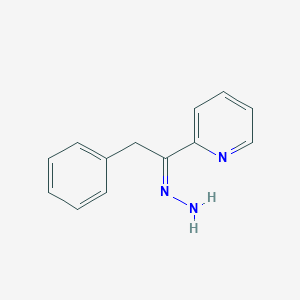
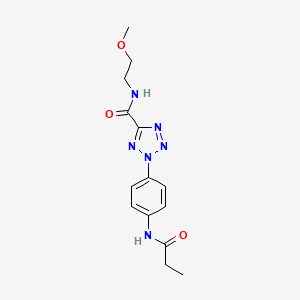
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
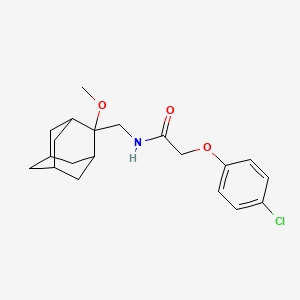
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
